molecular formula C11H13N5O2 B2732749 1-(9H-purin-6-yl)piperidine-3-carboxylic acid CAS No. 887833-26-3

1-(9H-purin-6-yl)piperidine-3-carboxylic acid

Cat. No. B2732749
CAS RN: 887833-26-3
M. Wt: 247.258
InChI Key: PPKAGOAFAMLFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-purin-6-yl)piperidine-3-carboxylic acid, also known by its CAS number 887833-26-3, is a chemical compound with the molecular formula C11H13N5O2 . It has a molecular weight of 247.25 g/mol . The compound is used for research purposes and is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1CC(CN(C1)C2=NC=NC3=C2NC=N3)C(=O)O . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.


Physical And Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the sources I found.

Scientific Research Applications

Acetylcholinesterase Inhibition

Research involving derivatives of piperidine and purine compounds has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. For instance, a study by Kang et al. (2013) on novel 9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives demonstrated moderate AChE inhibitory activities, suggesting potential applications in treating diseases like Alzheimer's (Kang et al., 2013).

Structural and Spectroscopic Analysis

Studies on the structural and molecular characteristics of piperidine-carboxylic acid derivatives, such as those by Szafran et al. (2007) and Bartoszak-Adamska et al. (2011), provide detailed insights into their crystalline structures and molecular conformations. These analyses are crucial for understanding the chemical behavior and potential applications of such compounds in various scientific fields (Szafran et al., 2007); (Bartoszak-Adamska et al., 2011).

Matrix Metalloproteinase Inhibition

A series of carboxylic acids containing substituted piperidines have been identified as potent and selective inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in tissue remodeling and degradation. These findings, reported by Pikul et al. (2001), open avenues for developing therapeutic agents targeting various diseases associated with MMP activity (Pikul et al., 2001).

Safety and Hazards

While specific safety and hazard information for 1-(9H-purin-6-yl)piperidine-3-carboxylic acid is not available, it’s important to handle all research chemicals with care. They should be used only by trained individuals in a controlled laboratory environment .

properties

IUPAC Name

1-(7H-purin-6-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c17-11(18)7-2-1-3-16(4-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4H2,(H,17,18)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKAGOAFAMLFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2NC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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